molecular formula C9H19N B14673591 Piperidine, 1-ethyl-2,6-dimethyl CAS No. 38596-99-5

Piperidine, 1-ethyl-2,6-dimethyl

Cat. No.: B14673591
CAS No.: 38596-99-5
M. Wt: 141.25 g/mol
InChI Key: HMVDCTBEKMKBIC-UHFFFAOYSA-N
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Description

Piperidine, 1-ethyl-2,6-dimethyl, is a six-membered heterocyclic amine with an ethyl substituent at the 1-position and methyl groups at the 2- and 6-positions. The substitution pattern on the piperidine ring significantly influences its physicochemical properties and biological activity. For instance, the ethyl group at position 1 enhances lipophilicity, while the methyl groups at positions 2 and 6 may sterically hinder interactions with enzymatic targets or modulate electronic effects .

Properties

IUPAC Name

1-ethyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-10-8(2)6-5-7-9(10)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDCTBEKMKBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423875
Record name Piperidine, 1-ethyl-2,6-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38596-99-5
Record name Piperidine, 1-ethyl-2,6-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,6-dimethyl typically involves the alkylation of piperidine. One common method is the reductive amination of 2,6-dimethylpiperidine with ethylamine. This reaction is usually catalyzed by hydrogenation over a palladium or rhodium catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions. For instance, the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol can yield substituted piperidines . These methods are favored for their efficiency, high yields, and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-ethyl-2,6-dimethyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products:

Scientific Research Applications

Piperidine, 1-ethyl-2,6-dimethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-ethyl-2,6-dimethyl involves its interaction with molecular targets such as enzymes and receptors. For instance, piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

Piperidine derivatives vary in substituent type, position, and chain length, leading to distinct chemical and biological profiles. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties/Activities Reference
1-Ethyl-2,6-dimethylpiperidine 1-Ethyl, 2,6-dimethyl Potential use in drug development (e.g., appetite stimulation, allergy treatment); moderate lipophilicity due to ethyl and methyl groups .
cis-2,6-Dimethylpiperidine sulfonamides 2,6-Dimethyl + sulfonamide groups Demonstrated acetylcholinesterase (AChE) inhibition; chlorine substitution enhances activity, while methyl groups show moderate effects .
1-Hexyl-2,6-dimethylpiperidine 1-Hexyl, 2,6-dimethyl Increased lipophilicity due to longer alkyl chain; potential impact on membrane permeability .
Piperidine borane BH₃ complex Longer B–N bond length vs. pyrrolidine borane; suitable for hydrogen storage applications .
1-Benzoyl-2,6-dimethylpiperidine 1-Benzoyl, 2,6-dimethyl Aryl substituents enhance biological activity; studied for structural and synthetic relevance .

Key Observations :

  • Substituent Position: The 2,6-dimethyl configuration is common in bioactive piperidines, as seen in AChE inhibitors like cis-2,6-dimethylpiperidine sulfonamides .
  • Chain Length : Compared to 1-hexyl derivatives, the ethyl group in 1-ethyl-2,6-dimethylpiperidine may reduce lipophilicity, favoring better aqueous solubility .
  • Electronic Effects : Chlorine atoms in sulfonamide derivatives enhance AChE inhibition by increasing electronegativity, whereas methyl groups in 1-ethyl-2,6-dimethylpiperidine may act as steric hindrances .
Physicochemical Properties
  • Lipophilicity : The ethyl group at position 1 increases logP compared to unsubstituted piperidine, but less so than longer-chain derivatives (e.g., 1-hexyl) .

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